molecular formula C19H21N5O2S B2722107 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396564-37-6

2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No. B2722107
CAS RN: 1396564-37-6
M. Wt: 383.47
InChI Key: FCHNJQJELLZZMR-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds similar to 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide have been explored for their anticancer properties. For instance, derivatives of 5-methyl-4-phenyl thiazole, which resemble the structural aspects of the mentioned compound, have shown promising anticancer activities. Specifically, one of the derivatives demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells while being less toxic to normal cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Properties

Similar compounds have also been investigated for their antimicrobial activities. For example, derivatives of 1,3,4-oxadiazole, which share a structural resemblance, exhibited varying degrees of antimicrobial effectiveness against selected microbial species (Gul et al., 2017). This suggests potential applications in combating microbial infections.

Quantum Calculations and Antimicrobial Activity

Further research into similar acetamide derivatives included exploring their reactivity with nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations were also employed to support the synthesis of these novel compounds (Fahim & Ismael, 2019).

Potential as Antifungal Agents

In addition to their antimicrobial properties, some derivatives have been identified as potent antifungal agents. This includes research on imidazole derivatives, which indicated significant activity against various fungal strains (Altındağ et al., 2017).

NMR Studies and Structural Analysis

NMR studies on novel oxadiazole derivatives containing benzimidazole moieties have been conducted to elucidate their structure and tautomeric ratios. These studies provide deeper insights into the molecular structure and characteristics of such compounds (Li Ying-jun, 2012).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives with biological interest, such as tetrahydrocarbazole derivatives, showcasing the versatility and potential of these compounds in various biological applications (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13(2)27-17-10-4-14(5-11-17)12-18(25)20-15-6-8-16(9-7-15)24-19(26)23(3)21-22-24/h4-11,13H,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHNJQJELLZZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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